1-Nonadecanol

Description

Properties

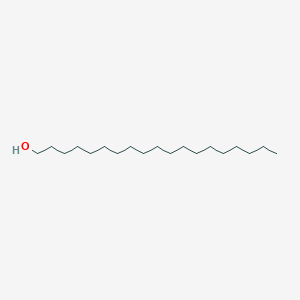

IUPAC Name |

nonadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFDHKJUZCCPKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870875 | |

| Record name | Nonadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [Aldrich MSDS] | |

| Record name | 1-Nonadecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1454-84-8 | |

| Record name | 1-Nonadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1454-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A465X576KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Nonadecanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonadecanol, a long-chain saturated fatty alcohol with the chemical formula C₁₉H₄₀O, is a compound of interest in various scientific fields, including pharmaceuticals, cosmetics, and material science.[1] Its long aliphatic chain and terminal hydroxyl group confer specific physicochemical properties that dictate its behavior and potential applications. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental methodologies and structured data presentation to support research and development activities.

Physicochemical Properties of this compound

The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and scientific literature.

| Property | Value | Units | Notes |

| Molecular Formula | C₁₉H₄₀O | - | [2][3] |

| Molecular Weight | 284.52 | g/mol | [2] |

| Appearance | White solid/flakes | - | [4] |

| Melting Point | 60-64 | °C | [5] |

| Boiling Point | 344-346 | °C | at 760 mmHg (estimated)[5] |

| 156 | °C | at 0.1 mmHg[6] | |

| Density | ~0.837 | g/cm³ | Estimated[6] |

| Water Solubility | 0.004781 | mg/L | at 25 °C (estimated)[5] |

| Vapor Pressure | 3.92E-06 | mmHg | at 25°C[6] |

| logP (Octanol/Water Partition Coefficient) | 8.481 | - | Estimated[5] |

| pKa (Acid Dissociation Constant) | ~16.84 | - | Strongest Acidic (Predicted)[7] |

| Refractive Index | ~1.4328 | - | [6] |

| Flash Point | 140.4 | °C | [6] |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of long-chain alcohols like this compound are outlined below. These are generalized protocols that can be adapted for specific laboratory settings.

Melting Point Determination (Capillary Method)

The melting point of a solid is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[7] The tube is then tapped gently to ensure the sample is compact.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing lens.[5]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[5]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.[5]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Thiele Tube Method)

For high-boiling liquids or solids at reduced pressure, the Thiele tube method is a common technique.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the sample heats up, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Solubility Determination (Shake-Flask Method)

This method is used to determine the equilibrium solubility of a sparingly soluble solid in a solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[9]

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Density Determination (Water Displacement Method)

The density of a solid can be determined by measuring the volume of water it displaces.

Methodology:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with water, and the initial volume is recorded. The weighed sample of this compound is then carefully added to the graduated cylinder, ensuring it is fully submerged. The final volume is recorded.

-

Calculation: The volume of the this compound sample is the difference between the final and initial water levels. The density is then calculated by dividing the mass of the sample by its volume.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is characterized by a triplet corresponding to the terminal methyl protons, a triplet for the methylene protons adjacent to the hydroxyl group, a broad singlet for the hydroxyl proton, and a large multiplet for the remaining methylene protons of the long alkyl chain.

-

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for the carbon atom bonded to the hydroxyl group, the terminal methyl carbon, and a series of signals for the methylene carbons in the aliphatic chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands:

-

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

Strong peaks in the 2850-2960 cm⁻¹ region due to the C-H stretching of the alkyl chain.

-

A peak around 1060 cm⁻¹ attributed to the C-O stretching vibration.[10]

Caption: Spectroscopic Analysis Workflow.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. The tabulated data offers a quick reference for key values, while the detailed experimental protocols provide a foundation for laboratory investigation. The inclusion of spectroscopic information further aids in the comprehensive characterization of this long-chain fatty alcohol, supporting its application in scientific research and industrial development.

References

- 1. ursinus.edu [ursinus.edu]

- 2. This compound, 1454-84-8 [thegoodscentscompany.com]

- 3. n-Nonadecanol-1 [webbook.nist.gov]

- 4. This compound | C19H40O | CID 80281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. n-Nonadecanol-1 [webbook.nist.gov]

1-Nonadecanol in the Plant Kingdom: A Technical Guide to Its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonadecanol, a straight-chain saturated fatty alcohol with 19 carbon atoms, is a naturally occurring compound found across the plant kingdom. As a significant component of epicuticular waxes and essential oils, it plays a crucial role in protecting plants from environmental stressors. This technical guide provides an in-depth overview of the natural sources, occurrence, and quantitative analysis of this compound in various plant species. It also details the experimental protocols for its extraction and identification and illustrates the biosynthetic pathway of long-chain fatty alcohols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, drug discovery, and natural product chemistry.

Natural Sources and Quantitative Occurrence of this compound

This compound has been identified in a variety of plant species, often as a component of their essential oils or surface waxes. The concentration of this long-chain alcohol can vary significantly depending on the plant species, the specific tissue, and the extraction method employed. The following table summarizes the available quantitative data on the occurrence of this compound in different plants.

| Plant Species | Family | Plant Part | Extraction Method | Concentration of this compound | Reference |

| Securidaca longepedunculata | Polygalaceae | Roots | Ethanolic Extract | 5.25% | [1][2] |

| Heracleum thomsonii | Apiaceae | Aerial Parts | Supercritical CO2 Extraction | 4.96% | [3] |

| Annona muricata | Annonaceae | Leaves | Ethanolic Extract | 2.81% | [4] |

| Neotinea ustulata | Orchidaceae | Flowers | Scent (SPME) | Present (Qualitative) | [5] |

| Euphorbia piscatoria | Euphorbiaceae | Not Specified | Not Specified | Present (Qualitative) | [6] |

| Sambucus nigra (Black Elderberry) | Adoxaceae | Flowers, Berries | Not Specified | Present (Qualitative) | [7] |

| Solanum tuberosum (Potato) | Solanaceae | Leaves (Cuticular Wax) | Not Specified | Present (Qualitative) | [8] |

| Crocus sativus (Saffron) | Iridaceae | Stigma | Not Specified | Present (Qualitative) | [9] |

| Oenothera biennis (Evening Primrose) | Onagraceae | Seeds (Oil) | Not Specified | Present (Qualitative) | [1][2][10] |

| Centaurea thessala ssp. drakiensis | Asteraceae | Not Specified | Not Specified | Present (Qualitative) | [11] |

Experimental Protocols

The extraction and analysis of this compound from plant matrices typically involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification. Below are detailed protocols derived from studies that have successfully quantified this compound.

Protocol 1: Ethanolic Extraction and GC-MS Analysis of this compound from Securidaca longepedunculata Roots

This protocol is based on the methodology described for the analysis of bioactive components in the ethanolic root extract of Securidaca longepedunculata[1][2].

1. Plant Material Preparation:

-

Collect fresh roots of Securidaca longepedunculata.

-

Wash the roots thoroughly with distilled water to remove any soil and debris.

-

Air-dry the roots at room temperature until they are completely moisture-free.

-

Grind the dried roots into a fine powder using a mechanical grinder.

2. Ethanolic Extraction:

-

Macerate a known quantity of the powdered root material (e.g., 100 g) in a suitable volume of ethanol (e.g., 500 mL) in a sealed container.

-

Agitate the mixture periodically for a period of 48 to 72 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: Dissolve a small amount of the crude extract in a suitable solvent (e.g., ethanol or hexane) to achieve a concentration appropriate for GC-MS analysis.

-

GC-MS System: A GC system coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-550.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard and by matching the spectrum with the NIST library.

-

Quantification: Determine the relative percentage of this compound by peak area normalization.

Protocol 2: Supercritical CO2 Extraction and GC-MS Analysis of this compound from Heracleum thomsonii

This protocol is adapted from the study on the essential oil composition of Heracleum thomsonii obtained by supercritical fluid extraction (SFE)[3].

1. Plant Material Preparation:

-

Harvest fresh aerial parts of Heracleum thomsonii.

-

Chop the plant material into small pieces to increase the surface area for extraction.

2. Supercritical Fluid Extraction (SFE):

-

SFE System: A supercritical fluid extractor.

-

Supercritical Fluid: Carbon dioxide (CO2).

-

Extraction Conditions:

-

Pressure: 100 bar

-

Temperature: 40 °C

-

CO2 flow rate: 2 L/min

-

-

Procedure:

-

Load the chopped plant material into the extraction vessel.

-

Pressurize the system with CO2 to the desired pressure and temperature.

-

Maintain the extraction for a specified period (e.g., 2 hours).

-

Collect the extract by depressurizing the CO2 in a separator vessel.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: The obtained essential oil can be directly analyzed or diluted in a suitable solvent like hexane if necessary.

-

GC-MS System, Column, Carrier Gas, and Injector Temperature: As described in Protocol 1.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 3 minutes.

-

Ramp to 210 °C at a rate of 3 °C/min.

-

Hold at 210 °C for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

Mass Spectrometer Parameters: As described in Protocol 1.

-

Identification and Quantification: As described in Protocol 1.

Visualizations

General Experimental Workflow for this compound Analysis

Biosynthesis of Long-Chain Fatty Alcohols in Plants

This compound, being a very-long-chain fatty alcohol (VLCFA), is synthesized in plants through a series of enzymatic reactions starting from acetyl-CoA. The pathway involves the fatty acid synthase (FAS) complex in the plastids to produce C16 and C18 fatty acids, which are then exported to the endoplasmic reticulum (ER). In the ER, fatty acid elongase (FAE) complexes extend the carbon chain. Finally, fatty acyl-CoA reductases (FARs) reduce the elongated fatty acyl-CoAs to their corresponding primary alcohols.

Conclusion

This compound is a widespread long-chain fatty alcohol in the plant kingdom, contributing to the chemical composition of essential oils and epicuticular waxes. This guide has provided a summary of its known natural sources and quantitative occurrence, along with detailed experimental protocols for its extraction and analysis. The provided visualizations offer a clear understanding of the analytical workflow and the biosynthetic origins of this compound. Further research is warranted to explore the full extent of its distribution in the plant world and to elucidate its specific physiological roles and potential applications in various industries, including pharmaceuticals and cosmetics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mdpi.com [mdpi.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. ipsintelligentsia.com [ipsintelligentsia.com]

- 5. The scent of Neotinea orchids from Basilicata (Southern Italy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical composition of the essential oils of Centaurea formanekii and C. orphanidea ssp. thessala, growing wild in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nveo.org [nveo.org]

- 8. Cuticular waxes from potato (Solanum tuberosum) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

1-Nonadecanol: A Volatile Organic Compound in Essential Oils - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nonadecanol, a long-chain saturated fatty alcohol, is a naturally occurring volatile organic compound (VOC) found in the essential oils of various plants. While often present in smaller quantities compared to other well-known terpenes and aromatic compounds, its unique physicochemical properties and emerging biological activities are garnering increasing interest within the scientific community. This technical guide provides a comprehensive overview of this compound, focusing on its presence in essential oils, analytical methodologies for its identification and quantification, and its potential pharmacological applications. Detailed experimental protocols and data are presented to facilitate further research and development.

Introduction

This compound (C₁₉H₄₀O) is a straight-chain primary alcohol with a 19-carbon backbone. As a lipophilic molecule, it is a constituent of plant cuticular waxes and has been identified as a volatile component in the essential oils of several plant species.[1] Long-chain fatty alcohols, in general, are known to possess a range of biological activities, including antimicrobial and cytotoxic effects, which are often attributed to their ability to disrupt cell membranes.[2][3] This guide aims to consolidate the current knowledge on this compound as a VOC in essential oils, providing a technical resource for its study and potential exploitation in drug development and other scientific applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, analysis, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₄₀O | [1] |

| Molecular Weight | 284.5 g/mol | [1] |

| CAS Number | 1454-84-8 | [4] |

| Appearance | White solid | [5] |

| Melting Point | 63.3 °C | [4] |

| Boiling Point | 351 °C (predicted) | [4] |

| logP (o/w) | 8.9 | [1] |

| Water Solubility | Practically insoluble |

Occurrence of this compound in Essential Oils and Plant Extracts

This compound has been identified as a volatile constituent in a variety of plant species and microbial extracts. The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the extraction method employed.

| Source | Extraction Method | Percentage of this compound (%) | Reference |

| Heracleum thomsonii (aerial parts) | Supercritical CO₂ Extraction | 4.96 | [6] |

| Paracoccus pantotrophus FMR19 (hexane fraction) | Solvent Extraction | 7.956 | [7][8] |

| Neotinea ustulata | Not specified | Important aroma compound | [9][10] |

| Nicotiana glauca (leaves) | Hydrodistillation | Not specified (present) | [11] |

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and biological evaluation of this compound.

Extraction of this compound from Plant Material

The choice of extraction method is critical for obtaining a representative essential oil profile. Supercritical CO₂ extraction and hydrodistillation are common methods.

4.1.1. Supercritical CO₂ Extraction (as applied to Heracleum thomsonii)

-

Sample Preparation: Freshly collected aerial parts of the plant are air-dried and ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to supercritical CO₂ extraction.

-

Pressure: 100 bar

-

Temperature: 40 °C

-

CO₂ Flow Rate: 2 L/min

-

Extraction Time: 2 hours

-

-

Collection: The extract is collected in a separator at 40 bar and 25 °C.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds in essential oils.[12]

-

Instrumentation: A GC-MS system equipped with a mass selective detector.

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 3 °C/min.

-

Final hold: 240 °C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-550.

-

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries such as NIST and Wiley.[13]

Biological Activity Assays

4.3.1. Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.[14]

-

Microorganisms: Bacterial and fungal strains of interest.

-

Media: Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in the broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Include positive (microorganisms with no compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for 24-48 hours for bacteria).

-

The MIC is defined as the lowest concentration of this compound that visibly inhibits microbial growth.

-

4.3.2. Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[15]

-

Cell Lines: Human cancer cell lines of interest.

-

Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, the primary mechanism of action for long-chain fatty alcohols is believed to be the disruption of cell membrane integrity.[2]

Membrane Disruption

The long, lipophilic carbon chain of this compound can intercalate into the lipid bilayer of cell membranes. This insertion can disrupt the membrane's structure and fluidity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. This non-specific mechanism is thought to be a major contributor to its antimicrobial and cytotoxic effects.

Potential for Specific Signaling

Recent research suggests that fatty alcohols may also have more specific signaling roles. A study on tomato cells demonstrated that the activity of (Z)-3-fatty alcohols in inducing MAP kinase phosphorylation is dependent on their carbon chain length, with longer chains showing higher activity.[16] This suggests that long-chain alcohols like this compound could potentially interact with specific cellular receptors or signaling components, although further research is needed to confirm this.

The metabolism of fatty alcohols is linked to the fatty acid biosynthesis pathway, where they can be oxidized to fatty aldehydes and then to fatty acids.[17][18] This metabolic conversion could also play a role in their overall biological effects.

Visualizations

Experimental Workflow

Caption: Generalized experimental workflow for the extraction, analysis, and bioactivity assessment of this compound.

Putative Mechanism of Action

Caption: Putative mechanisms of action for this compound, including membrane disruption and potential specific signaling.

Conclusion and Future Directions

This compound is an intriguing volatile organic compound with demonstrated presence in various essential oils and promising, albeit underexplored, biological activities. This technical guide has provided a foundational overview of its properties, occurrence, and analytical and biological evaluation methods.

Future research should focus on:

-

Comprehensive Screening: A broader screening of essential oils from diverse plant species is needed to identify new and richer sources of this compound.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by this compound beyond general membrane disruption is crucial for understanding its full pharmacological potential.

-

In Vivo Studies: While in vitro data is accumulating, in vivo studies are necessary to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.

-

Synergistic Effects: Investigating the potential synergistic or antagonistic effects of this compound in combination with other essential oil components or conventional drugs could lead to the development of novel therapeutic strategies.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a valuable natural product for applications in the pharmaceutical, cosmetic, and other industries.

References

- 1. This compound | C19H40O | CID 80281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fatty alcohol - Wikipedia [en.wikipedia.org]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound, 1454-84-8 [thegoodscentscompany.com]

- 6. Composition and antimicrobial activity of the essential oil of Heracleum thomsonii (Clarke) from the cold desert of the western Himalayas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GC-MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | Scientist.com [app.scientist.com]

- 11. View of Composition and characterization by GC-MS of the essential oil extracted from <em>Nicotiana glauca</em> Graham | Grasas y Aceites [grasasyaceites.revistas.csic.es]

- 12. scitepress.org [scitepress.org]

- 13. diabloanalytical.com [diabloanalytical.com]

- 14. Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México [mdpi.com]

- 15. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Function Analysis of Volatile (Z)-3-Fatty Alcohols in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Role of 1-Nonadecanol as a Plant Metabolite

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Nonadecanol is a long-chain saturated fatty alcohol that has been identified as a metabolite in a variety of plant species.[1] While its precise roles are still under investigation, current research points towards its involvement in plant defense, structural integrity, and potentially as an allelopathic agent. This technical guide provides a comprehensive overview of the known biological functions of this compound in plants, detailed experimental protocols for its study, and a summary of the available quantitative data. Furthermore, this guide illustrates key pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Physicochemical Properties of this compound

This compound, also known as nonadecyl alcohol, is a white, waxy solid at room temperature.[2] Its long hydrocarbon chain renders it insoluble in water but soluble in organic solvents.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₄₀O | [1] |

| Molar Mass | 284.5 g/mol | [1] |

| Melting Point | 62-64 °C | [3] |

| Boiling Point | 344-346 °C (est.) | [3] |

| CAS Number | 1454-84-8 | [4] |

Biological Roles of this compound in Plants

Component of Cuticular Wax and Plant Protection

This compound is a constituent of plant cuticular wax, the outermost protective layer of the plant cuticle.[5] This wax layer is crucial for:

-

Reducing Water Loss: It forms a hydrophobic barrier that minimizes non-stomatal water loss, which is critical for plant survival in arid conditions.[5]

-

Protection from Environmental Stress: The cuticular wax protects plants from UV radiation, high temperatures, and physical damage.[5][6]

-

Defense against Pathogens and Herbivores: It acts as a physical barrier against fungal spores and can deter insect feeding.[5]

Long-chain aliphatic compounds like this compound are synthesized in the epidermal cells and are key components of this protective wax.[5]

Antimicrobial and Cytotoxic Activities

Several studies have identified this compound as a component of plant extracts with notable antimicrobial and cytotoxic properties.[7]

-

In a study on the ethanolic leaf extract of Annona muricata, this compound was identified as one of the phytocompounds responsible for the plant's antimicrobial and cytotoxic activities.[7]

-

Similarly, it has been found in the essential oil of Heracleum thomsonii, which exhibits antimicrobial properties.[3][8]

-

GC-MS analysis of bioactive compounds from Paracoccus pantotrophus FMR19 also identified n-Nonadecanol-1 as having antibacterial and cytotoxic properties.[9]

The presence of this compound in these extracts suggests its potential role in the chemical defense mechanisms of plants against microbial pathogens.[7]

Allelopathic Potential

Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. While direct studies on the allelopathic effects of pure this compound are limited, its presence in plants known for their allelopathic potential suggests it may contribute to this effect. Allelochemicals can be released from various plant parts and interfere with the germination and growth of competing plants.[10][11] Long-chain fatty alcohols are among the diverse group of secondary metabolites that can exhibit allelopathic properties.[10]

Quantitative Data

The following table summarizes the quantitative analysis of this compound found in various plant extracts.

| Plant Species | Plant Part | Extraction Method | This compound Concentration (% of extract) | Reference |

| Securinega longepedunculata | Root | Ethanolic Extract | 5.25% | |

| Paracoccus pantotrophus FMR19 | - | Hexane Fraction | 7.956% | [9] |

| Heracleum thomsonii | Aerial Parts | Supercritical CO₂ | Constituent | [4][8][12] |

| Annona muricata | Leaves | Ethanolic Extract | Identified | [7] |

Experimental Protocols

Extraction and Quantification of this compound from Plant Tissues

This protocol provides a general method for the extraction and analysis of this compound from plant material.

-

Sample Preparation:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to remove water.

-

Grind the dried tissue into a fine powder.

-

-

Solvent Extraction:

-

Extract a known weight of the powdered plant material (e.g., 10g) with a suitable organic solvent (e.g., hexane or a mixture of chloroform and methanol) using a Soxhlet apparatus for 6-8 hours.

-

Alternatively, use ultrasonication for a shorter extraction time.

-

-

Fractionation (Optional):

-

The crude extract can be fractionated using column chromatography on silica gel to isolate compounds of different polarities.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Derivatize the extract or fraction by adding a silylating agent (e.g., BSTFA) to convert the alcohol to a more volatile trimethylsilyl (TMS) ether.

-

Inject the derivatized sample into a GC-MS system.

-

GC Conditions (Typical):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Temperature Program: Initial temperature of 40°C for 5 min, ramped at 5°C/min to 250°C, and held for 5 min.

-

Injector Temperature: 250°C in splitless mode.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35–400.

-

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

Quantify the amount of this compound using an internal standard and a calibration curve.[12]

-

Antimicrobial Bioassay (Agar Disc Diffusion Method)

-

Prepare Inoculum: Grow a pure culture of the test microorganism (bacteria or fungi) in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of an agar plate.

-

Disc Application:

-

Dissolve the plant extract or purified this compound in a suitable solvent (e.g., DMSO) to prepare different concentrations.

-

Impregnate sterile filter paper discs (6 mm diameter) with the test solutions.

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

-

Controls: Use a disc with the solvent only as a negative control and a disc with a known antibiotic as a positive control.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 24-48 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Visualization of Pathways and Workflows

Biosynthesis of Long-Chain Fatty Alcohols

The biosynthesis of this compound is part of the fatty acid synthesis and modification pathway in plants. It involves the elongation of fatty acid chains and subsequent reduction to alcohols.

References

- 1. This compound | C19H40O | CID 80281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1454-84-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 1454-84-8 [thegoodscentscompany.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. glpbio.com [glpbio.com]

- 9. GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Role and exploitation of underground chemical signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound 99 1454-84-8 [sigmaaldrich.com]

A Technical Guide to the Primary Alcohol Structure and Properties of 1-Nonadecanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-nonadecanol, a saturated long-chain primary fatty alcohol. It details its chemical and physical properties, spectroscopic characterization, metabolic fate, and potential applications, with a focus on providing actionable data and protocols for research and development.

Physicochemical Properties of this compound

This compound is a white, waxy solid at room temperature.[1] Its long nineteen-carbon chain renders it hydrophobic and thus insoluble in water, while it exhibits solubility in organic solvents such as ethanol and chloroform.[1][2] The quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₄₀O | [1][3] |

| Molecular Weight | 284.52 g/mol | [3][4] |

| Melting Point | 60-64 °C | [3][5] |

| Boiling Point | 344-351 °C at 760 mmHg | [3][6] |

| 156 °C at 0.1 mmHg | [5][7][8] | |

| Density | ~0.837 - 0.853 g/cm³ (estimate) | [5][7] |

| Vapor Pressure | 0.000003 mmHg at 25 °C (estimate) | [3] |

| logP (o/w) | 8.481 - 9.386 (estimate) | [3][6] |

| Water Solubility | 0.004781 mg/L at 25 °C (estimate) | [3] |

Spectroscopic and Chromatographic Characterization

The structural elucidation of this compound is routinely achieved through standard spectroscopic and chromatographic techniques.

-

¹H NMR: The proton NMR spectrum of a primary alcohol like this compound has characteristic signals. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) are expected to appear in the 3.4-4.5 ppm range. The hydroxyl proton (-OH) typically presents as a broad singlet between 2.0 and 2.5 ppm, though its chemical shift can be variable. The numerous methylene protons (-CH₂-) of the long alkyl chain will create a large, complex signal around 1.2-1.6 ppm, while the terminal methyl protons (-CH₃) will appear as a triplet around 0.9 ppm.

-

¹³C NMR: The carbon attached to the hydroxyl group (-CH₂OH) is the most deshielded of the aliphatic carbons, typically appearing around 60-70 ppm. The other carbons of the alkyl chain will resonate between approximately 10 and 40 ppm.[9][10] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH₃, CH₂, and CH groups.[9]

The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong C-O stretching vibration is also observed around 1050-1150 cm⁻¹. The C-H stretching vibrations of the alkyl chain appear just below 3000 cm⁻¹.

In mass spectrometry, alcohols often undergo alpha cleavage and dehydration.[11] For this compound, alpha cleavage would involve the breaking of the bond between C1 and C2. The molecular ion peak (M⁺) may be weak or absent.

Experimental Protocols

The following are generalized protocols for the analysis and characterization of long-chain alcohols like this compound.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and longer relaxation times, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

DEPT Acquisition: Perform DEPT-90 and DEPT-135 experiments to aid in the assignment of carbon signals.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to ensure volatilization.

-

Chromatographic Separation: Use a nonpolar or semi-polar capillary column (e.g., DB-5ms). A typical temperature program might start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C) to elute the high-boiling-point alcohol.

-

Mass Spectrometry Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Use electron ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 40-500.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum and compare it with library data for confirmation.

Metabolic Pathway of this compound

Long-chain fatty alcohols like this compound are metabolized in the body.[12] They are first oxidized to the corresponding fatty aldehyde, a reaction catalyzed by alcohol dehydrogenase.[13] The fatty aldehyde is then further oxidized to a fatty acid by fatty aldehyde dehydrogenase.[12][13] The resulting nonadecanoic acid can then enter the β-oxidation pathway for energy production.[14]

Caption: Metabolic pathway of this compound.

Experimental Workflow and Applications

This compound has applications in various fields due to its long alkyl chain and hydroxyl functional group. It is used in cosmetics and personal care products as an emollient and thickening agent.[15] In industrial applications, it can be a component of lubricants and plasticizers.[15] Furthermore, it serves as a precursor in the synthesis of other molecules, such as wax esters.

The following diagram illustrates a typical workflow for the characterization of a long-chain alcohol like this compound.

References

- 1. CAS 1454-84-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Showing Compound this compound (FDB007043) - FooDB [foodb.ca]

- 3. This compound, 1454-84-8 [thegoodscentscompany.com]

- 4. This compound | C19H40O | CID 80281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1454-84-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. Page loading... [wap.guidechem.com]

- 9. magritek.com [magritek.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. quora.com [quora.com]

- 14. benchchem.com [benchchem.com]

- 15. chemimpex.com [chemimpex.com]

Synonyms and CAS number for 1-nonadecanol for literature search.

An In-Depth Technical Guide to 1-Nonadecanol for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a long-chain saturated fatty alcohol, with a focus on its chemical identity, physicochemical properties, and known biological activities. The information is tailored for professionals in research, scientific, and drug development fields, presenting key data in a structured and accessible format.

Chemical Identity: Synonyms and CAS Number

For the purpose of a thorough literature search, it is essential to utilize a comprehensive set of synonyms and the correct Chemical Abstracts Service (CAS) number for this compound.

| Identifier | Value |

| CAS Number | 1454-84-8[1] |

| IUPAC Name | Nonadecan-1-ol[2] |

| Synonyms | This compound, Nonadecan-1-ol, NONADECANOL, Nonadecyl alcohol, n-Nonadecanol-1, n-Nonadecyl alcohol[2] |

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, crucial for experimental design and interpretation.

| Property | Value | Source |

| Molecular Formula | C₁₉H₄₀O | [2] |

| Molecular Weight | 284.5 g/mol | [2] |

| Melting Point | 63.3 °C (145.9 °F; 336.4 K) | [1] |

| Boiling Point | 351 °C (664 °F; 624 K) (predicted) | [1] |

| Appearance | White, waxy solid | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform) | [3] |

| logP | 9.386 | [1] |

Experimental Protocols

While specific, detailed protocols for every application of this compound are extensive and varied across the literature, this section provides foundational methodologies for its synthesis and analysis.

Synthesis of this compound via Grignard Reaction

A common method for the synthesis of primary alcohols such as this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with formaldehyde. A plausible synthetic route is the reaction of octadecylmagnesium bromide with formaldehyde.

Materials:

-

Octadecyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Formaldehyde (or paraformaldehyde)

-

Hydrochloric acid (for workup)

-

Standard glassware for anhydrous reactions

Procedure Outline:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings and anhydrous diethyl ether are placed. A solution of octadecyl bromide in anhydrous diethyl ether is added dropwise. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously. The mixture is refluxed until the magnesium is consumed.

-

Reaction with Formaldehyde: The Grignard reagent is cooled to 0°C, and gaseous formaldehyde (generated by heating paraformaldehyde) is bubbled through the solution, or the Grignard reagent is added to a solution of formaldehyde in anhydrous ether.

-

Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Use of this compound as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

This compound can be used as an internal standard for the quantification of other long-chain fatty alcohols or related compounds in various matrices.

Procedure Outline:

-

Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., hexane or chloroform) at a known concentration (e.g., 1 mg/mL). Working standard solutions are prepared by diluting the stock solution.

-

Sample Preparation: A known amount of the this compound internal standard is added to the sample prior to extraction and derivatization.

-

Extraction: Lipids, including the analyte and the internal standard, are extracted from the sample matrix using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).

-

Derivatization (Optional but Recommended for GC): The hydroxyl groups of the alcohols are often derivatized (e.g., silylation with BSTFA) to increase their volatility and improve chromatographic peak shape.

-

GC-MS Analysis: The derivatized extract is injected into the GC-MS. The instrument is operated in either scan or selected ion monitoring (SIM) mode.

-

Quantification: The concentration of the analyte is determined by comparing the peak area of the analyte to the peak area of the this compound internal standard, using a calibration curve generated from standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

Biological Activity and Potential Signaling Pathways

Long-chain fatty alcohols, including this compound, have been reported to exhibit various biological activities. Notably, they have shown antimicrobial and cytotoxic effects. While the precise mechanisms of action are not fully elucidated for this compound itself, long-chain fatty acids are known to act as signaling molecules, often through interactions with G-protein coupled receptors (GPCRs) such as GPR40 and GPR120.[4] It is plausible that long-chain fatty alcohols could also modulate such pathways.

Below are diagrams representing a hypothetical workflow for the synthesis and analysis of this compound, and a plausible signaling pathway that could be influenced by a long-chain fatty alcohol.

References

n-Nonadecanol-1: A Technical Whitepaper on its Antimicrobial and Cytotoxic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Nonadecanol-1, a long-chain primary fatty alcohol (C19H40O), has emerged as a molecule of interest in the scientific community due to its reported antimicrobial and cytotoxic activities. Identified as a natural component in various plant extracts and microbial metabolites, its potential as a bioactive agent warrants a comprehensive evaluation. This technical guide provides an in-depth analysis of the current scientific knowledge regarding the antimicrobial and cytotoxic properties of n-nonadecanol-1, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Antimicrobial Properties of n-Nonadecanol-1

Long-chain fatty alcohols, including n-nonadecanol-1, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The efficacy of these compounds is often correlated with their carbon chain length. While specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for pure n-nonadecanol-1 against a wide array of microorganisms are not extensively documented in publicly available literature, its presence in antimicrobially active extracts suggests its contribution to the observed effects.

Quantitative Antimicrobial Data

Currently, quantitative data for the antimicrobial activity of pure n-nonadecanol-1 is limited. The following table summarizes the available information, which is primarily derived from studies on extracts containing n-nonadecanol-1.

| Organism | Preparation | Assay | Result | Reference |

| Staphylococcus aureus | Mixture of long-chain fatty acids including n-nonadecanol-1 | Not specified | High antibacterial activity |

Note: The lack of specific MIC/MBC values for the pure compound is a significant data gap in the current research landscape. Further studies are required to elucidate the precise antimicrobial spectrum and potency of n-nonadecanol-1.

Cytotoxic Properties of n-Nonadecanol-1

n-Nonadecanol-1 has also been identified as a component of plant extracts exhibiting cytotoxic effects against cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic activity of n-nonadecanol-1 has been primarily reported in the context of crude plant extracts. The table below presents the available quantitative data.

| Cell Line | Preparation | Assay | IC50 Value | Reference |

| HCT-116 (Human Colon Cancer) | Ethanolic extract of Athyrium hohenackerianum (containing n-nonadecanol-1) | MTT Assay | 123.90 µg/mL |

Note: The provided IC50 value represents the activity of a crude extract and not of purified n-nonadecanol-1. The specific contribution of n-nonadecanol-1 to the observed cytotoxicity is yet to be determined.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of antimicrobial and cytotoxic properties. The following sections detail the protocols for the key experiments cited.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after a specified incubation period.

Protocol:

-

Preparation of n-Nonadecanol-1 Stock Solution: Dissolve n-nonadecanol-1 in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the n-nonadecanol-1 stock solution in an appropriate microbial growth broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of n-nonadecanol-1 at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after dissolution in a suitable solvent.

Protocol:

-

Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The following day, treat the cells with various concentrations of n-nonadecanol-1 (dissolved in a vehicle like DMSO and then diluted in culture medium). Include a vehicle control (cells treated with the same concentration of DMSO without the compound) and a blank control (medium only).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the concentration of n-nonadecanol-1 and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the antimicrobial and cytotoxic activities of n-nonadecanol-1 are not yet fully elucidated. However, based on the known effects of long-chain fatty alcohols, a plausible mechanism can be proposed.

Antimicrobial Mechanism

The primary antimicrobial mechanism of long-chain fatty alcohols is believed to be the disruption of the cell membrane's structural integrity. The lipophilic nature of the long carbon chain allows it to intercalate into the lipid bilayer of microbial cell membranes. This insertion can lead to increased membrane fluidity, altered permeability, and leakage of essential intracellular components, ultimately resulting in cell death.

Caption: Proposed antimicrobial mechanism of n-nonadecanol-1.

Cytotoxic Mechanism and Potential Signaling Pathways

The cytotoxic effects of long-chain fatty alcohols against cancer cells may also involve membrane disruption. Additionally, these compounds could potentially trigger programmed cell death, or apoptosis. While specific signaling pathways activated by n-nonadecanol-1 have not been identified, a hypothetical apoptotic pathway that could be initiated by membrane stress or other cellular insults is presented below. This could involve the activation of caspase cascades, leading to the systematic dismantling of the cell.

Caption: Hypothetical cytotoxic mechanism of n-nonadecanol-1.

Conclusion and Future Directions

n-Nonadecanol-1 demonstrates promising antimicrobial and cytotoxic properties based on preliminary studies of natural extracts. However, a significant knowledge gap exists regarding the activity of the pure compound. To fully assess its therapeutic potential, future research should focus on:

-

Isolation and Purification: Obtaining pure n-nonadecanol-1 is essential for accurate biological evaluation.

-

Quantitative Antimicrobial Studies: Determining the MIC and MBC values of pure n-nonadecanol-1 against a broad spectrum of pathogenic bacteria and fungi.

-

Quantitative Cytotoxicity Studies: Evaluating the IC50 values of pure n-nonadecanol-1 against a panel of human cancer cell lines and normal cell lines to assess its potency and selectivity.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms of action, including its effects on cell membranes and the identification of specific signaling pathways involved in its cytotoxic activity.

A thorough investigation into these areas will provide the necessary data to advance n-nonadecanol-1 through the drug discovery and development pipeline.

1-Nonadecanol: A Potential Biomarker in Potatoes for Quality and Stress Assessment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Nonadecanol, a straight-chain saturated fatty alcohol with 19 carbon atoms, has emerged as a molecule of interest within the food science and agricultural research communities.[1] Present in various plant tissues, including potatoes (Solanum tuberosum), this long-chain alcohol is being investigated for its potential as a biomarker.[2] Biomarkers are crucial indicators of biological states or conditions and can be invaluable tools in assessing food quality, safety, and the physiological status of crops. This technical guide provides a comprehensive overview of this compound's role as a potential biomarker in potatoes, detailing its biochemical context, analytical methodologies for its detection and quantification, and its potential implications in food production and safety.

Data Presentation: Quantitative Analysis of this compound and Related Compounds

While direct quantitative data for this compound in various potato cultivars under different conditions remains an area of active research, this section presents a structured overview of related compounds and the typical ranges of other bioactive molecules found in potatoes to provide a comparative context. Establishing baseline concentrations of this compound in healthy versus stressed or diseased potatoes is a critical next step in validating its use as a reliable biomarker.

Table 1: Bioactive Compounds in Different Potato Cultivars. This table summarizes the content of various bioactive compounds in different potato varieties. While specific data for this compound is not yet widely available in existing literature, this provides a reference for the chemical composition of potatoes.

| Compound Class | Compound | Potato Cultivar(s) | Concentration Range | Reference(s) |

| Glycoalkaloids | α-solanine and α-chaconine | May Queen, Sherry, Inca red | 21 - 320 mg/kg (fresh weight) | [3] |

| α-solanine and α-chaconine | 60 varieties | 4 - 957 mg/kg (dry weight, flesh) | [4] | |

| Polyphenols | Total Phenolic Content | 7 Slovak varieties | 795.05 - 1238.42 mg/kg (dry matter) | [5] |

| Total Phenolic Content | 290 Chilean native accessions | 1070 - 18,103 µg/g (dry weight) | [6] | |

| Total Phenolic Content | 7 varieties (colored and yellow flesh) | 1.14 - 33.4 mg GAE/g (dry weight) | [7] | |

| Anthocyanins | Total Anthocyanin Content | Colored-flesh varieties | 55 - 350 mg/kg (fresh weight) | [7] |

| Total Anthocyanin Content | 290 Chilean native accessions | Higher in purple-fleshed varieties | [6] | |

| Fatty Acids | Total Fatty Acids | S. phureja and S. tuberosum | S. phureja had 37% higher concentration | [4] |

| Linoleic acid | All genotypes | Predominant fatty acid | [4] | |

| α-linolenic acid | All genotypes | Second most abundant fatty acid | [4] | |

| Palmitic acid | All genotypes | Third most abundant fatty acid | [4] |

Experimental Protocols

Accurate quantification of this compound in potato matrices is essential for its validation as a biomarker. The following section details a comprehensive experimental workflow, from sample preparation to instrumental analysis, based on established methods for long-chain fatty alcohol analysis in plant tissues.

Sample Preparation and Extraction

This protocol is adapted from methods developed for the analysis of long-chain fatty alcohols in plant material.

Objective: To extract total lipids, including free and esterified this compound, from potato tubers.

Materials:

-

Potato tubers (fresh or freeze-dried)

-

Hexane

-

Methanol

-

Potassium hydroxide (KOH)

-

Internal standard (e.g., methyl nonadecanoate or a deuterated analog of a long-chain fatty alcohol)[8]

-

Silica gel for column chromatography

-

Aminopropyl solid-phase extraction (SPE) cartridges

Procedure:

-

Homogenization: A representative sample of potato tissue (e.g., peel, flesh, or whole tuber) is homogenized. For fresh tissue, immediate processing is crucial to prevent enzymatic degradation. Freeze-drying the tissue prior to extraction can improve extraction efficiency and sample stability.

-

Internal Standard Spiking: A known amount of an appropriate internal standard is added to the homogenized sample before extraction. This is critical for accurate quantification by correcting for losses during sample preparation.[9]

-

Saponification and Extraction: The sample is subjected to saponification by refluxing with an alcoholic KOH solution. This process hydrolyzes ester linkages, releasing ester-bound fatty alcohols. The saponified mixture is then partitioned with a non-polar solvent like hexane to extract the lipids, including this compound.

-

Purification:

-

Silica Gel Chromatography: The crude lipid extract is passed through a silica gel column to separate different lipid classes. Hydrocarbons are eluted first with a non-polar solvent (e.g., hexane), followed by the elution of the alcohol fraction using a more polar solvent mixture (e.g., hexane:ethyl acetate).

-

Solid-Phase Extraction (SPE): To remove interfering compounds such as sterols, which can co-elute with long-chain alcohols, the alcohol fraction is further purified using aminopropyl SPE cartridges.

-

Derivatization

To enhance the volatility and thermal stability of this compound for gas chromatography analysis, the hydroxyl group is derivatized.

Objective: To convert this compound to its trimethylsilyl (TMS) ether derivative.

Materials:

-

Dried alcohol fraction from the purification step

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))

-

Anhydrous solvent (e.g., pyridine or acetonitrile)

Procedure:

-

The dried alcohol fraction is redissolved in a small volume of anhydrous solvent.

-

The silylating agent is added, and the mixture is heated (e.g., at 60-70°C for 30 minutes) to facilitate the reaction.

-

After cooling, the derivatized sample is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the TMS-derivatized this compound.

Typical GC-MS Parameters:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[3]

-

Injector Temperature: 250-280°C.[3]

-

Oven Temperature Program: An initial temperature of around 100-150°C, held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of 300-320°C, which is then held for several minutes to ensure elution of all long-chain compounds.[3]

-

Mass Spectrometer (if used):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Scan Range: A suitable mass range to detect the characteristic ions of the this compound-TMS derivative (e.g., m/z 50-500).

-

Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard.

-

Signaling Pathways and Biological Relevance

While direct signaling pathways involving this compound as a primary signaling molecule in potatoes are not yet fully elucidated, its biochemical origin from very-long-chain fatty acids (VLCFAs) provides strong indications of its potential role in plant defense and stress responses.

Biosynthesis of this compound

This compound is synthesized from VLCFAs, which are produced in the endoplasmic reticulum through the fatty acid elongation (FAE) complex.[10][11] This complex sequentially adds two-carbon units to a fatty acid primer, typically a C16 or C18 fatty acid. The resulting VLCFAs can then be reduced to their corresponding primary alcohols by fatty acyl-CoA reductases (FARs).[12]

Potential Role in Plant Defense

VLCFAs and their derivatives, including long-chain alcohols, are integral components of the plant cuticle, the waxy outer layer that serves as the first line of defense against pathogens and environmental stresses.[10] Changes in the composition of cuticular waxes, which can include alterations in the levels of long-chain alcohols, have been linked to plant defense responses.

Furthermore, VLCFAs are precursors for the synthesis of sphingolipids, a class of lipids that are not only structural components of cell membranes but also act as important signaling molecules in processes such as programmed cell death (PCD), which is a key mechanism in plant defense against biotrophic pathogens.[10][11] An increase in the biosynthesis of VLCFAs and, consequently, their alcohol derivatives like this compound, could be indicative of an activated defense response.

Mandatory Visualizations

Caption: Experimental workflow for the analysis of this compound in potatoes.

Caption: Hypothetical signaling role of this compound in plant defense.

Conclusion

This compound holds promise as a potential biomarker for assessing the quality and stress status of potatoes. Its biosynthesis is intrinsically linked to pathways that are central to plant defense and the formation of protective barriers. The detailed experimental protocols provided in this guide offer a robust framework for the accurate quantification of this compound in potato tissues. Future research should focus on generating comprehensive quantitative data across various potato cultivars and under different biotic and abiotic stress conditions. Such studies will be instrumental in validating this compound as a reliable biomarker, which could ultimately lead to improved crop management strategies, enhanced food quality control, and the development of new tools for agricultural and pharmaceutical research.

References

- 1. Structure-Function Analysis of Volatile (Z)-3-Fatty Alcohols in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.uky.edu [scholars.uky.edu]

- 3. benchchem.com [benchchem.com]

- 4. Comparison of fatty acid and polar lipid contents of tubers from two potato species, Solanum tuberosum and Solanum phureja - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Phenolic and anthocyanin content characterization related to genetic diversity analysis of Solanum tuberosum subsp. tuberosum Chilotanum Group in southern Chile [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]